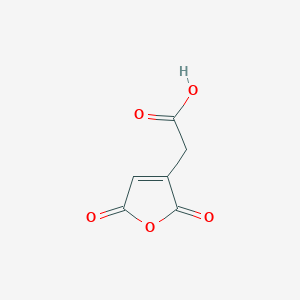
Stannane, triallylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, triallylphenyl- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of organotin compound, which means it contains a tin atom that is bonded to organic groups. Stannane, triallylphenyl- has a unique structure that makes it particularly useful for certain types of experiments.
Wirkmechanismus
The mechanism of action of stannane, triallylphenyl- is not well understood, but it is believed to act as a reducing agent in certain types of reactions. It may also be involved in radical reactions due to the presence of the triallylphenyl group.
Biochemische Und Physiologische Effekte
Stannane, triallylphenyl- has not been extensively studied for its biochemical or physiological effects. However, it is known to be toxic to certain types of cells at high concentrations. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of stannane, triallylphenyl- is its ability to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties. However, this compound is also toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain types of reactions.
Zukünftige Richtungen
There are many potential future directions for research on stannane, triallylphenyl-. One area of interest is in the development of new synthetic methods that utilize this compound. Additionally, further research is needed to better understand its mechanism of action and potential applications in various types of reactions. Finally, more studies are needed to determine the potential toxicity of this compound and to develop appropriate safety guidelines for working with it.
Synthesemethoden
Stannane, triallylphenyl- can be synthesized using a variety of methods, but one common approach is to react triallylphenylstannane with a reducing agent such as lithium aluminum hydride. This reaction results in the formation of stannane, triallylphenyl- along with other byproducts. The purity of the final product can be improved through various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Stannane, triallylphenyl- has been used in a variety of scientific research applications. One of the most common uses is in the field of organic synthesis, where it can be used as a reagent to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties.
Eigenschaften
CAS-Nummer |
19713-80-5 |
|---|---|
Produktname |
Stannane, triallylphenyl- |
Molekularformel |
C15H20Sn |
Molekulargewicht |
319 g/mol |
IUPAC-Name |
phenyl-tris(prop-2-enyl)stannane |
InChI |
InChI=1S/C6H5.3C3H5.Sn/c1-2-4-6-5-3-1;3*1-3-2;/h1-5H;3*3H,1-2H2; |
InChI-Schlüssel |
CJJCPSNMOZKKNF-UHFFFAOYSA-N |
SMILES |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
Kanonische SMILES |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
Synonyme |
Triallylphenylstannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



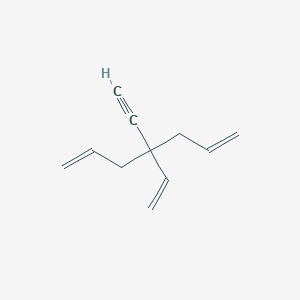
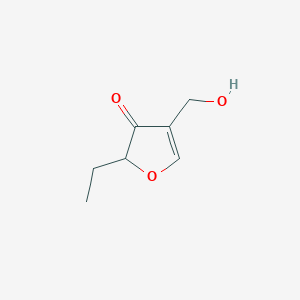
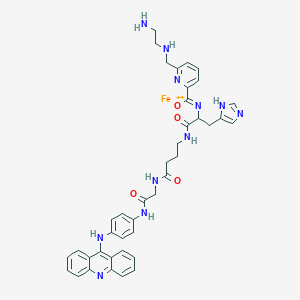
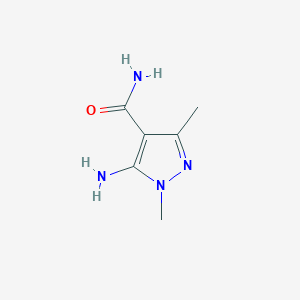
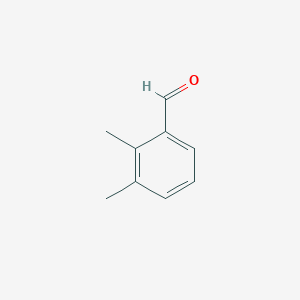
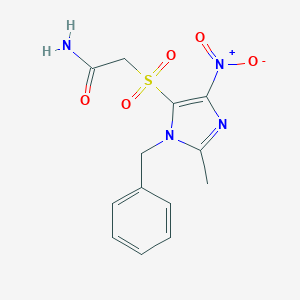
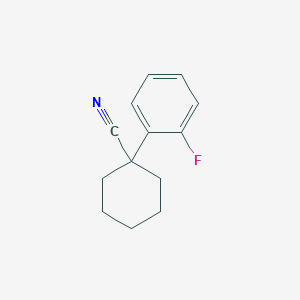
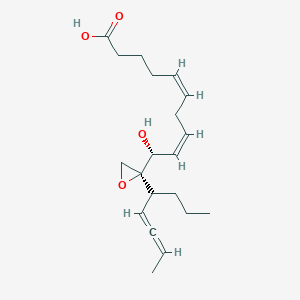
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
